REACTION_CXSMILES
|
C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C([Zn][C:33]#[N:34])#N.Cl[C:36]1[CH:37]=[C:38]([O:46][CH3:47])[C:39]([C:42]([O:44][CH3:45])=[O:43])=[N:40][CH:41]=1>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:41]([C:36]1[CH:37]=[C:38]([O:46][CH3:47])[C:39]([C:42]([O:44][CH3:45])=[O:43])=[N:34][CH:33]=1)#[N:40] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
1.444 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
dicyanozinc
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Zn]C#N
|
Name
|
|
Quantity
|
5.455 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=NC1)C(=O)OC)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.487 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with Argon
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with 1% MeOH/DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (33%-40% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=NC1)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.5 mmol | |
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |